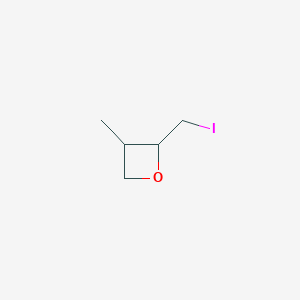
2-(Iodomethyl)-3-methyloxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Iodomethyl)-3-methyloxetane is an organic compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. The presence of an iodomethyl group and a methyl group on the oxetane ring makes this compound particularly interesting for various chemical applications. The iodomethyl group is known for its reactivity, which can be exploited in various synthetic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-3-methyloxetane typically involves the iodocyclization of appropriate precursors. One common method is the reaction of homoallylamines with iodine under controlled conditions to form the oxetane ring with the iodomethyl substituent . The reaction conditions often involve room temperature to slightly elevated temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar iodocyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Solvents like ethyl acetate and catalysts such as sodium iodide are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-3-methyloxetane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form oxetane derivatives with different functional groups. Reduction reactions can also modify the iodomethyl group.
Cycloaddition Reactions: The oxetane ring can participate in cycloaddition reactions to form larger cyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted oxetanes, while oxidation reactions can produce oxetane ketones or alcohols .
Scientific Research Applications
2-(Iodomethyl)-3-methyloxetane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-3-methyloxetane involves its reactivity towards various nucleophiles and electrophiles. The iodomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The oxetane ring can also undergo ring-opening reactions, leading to the formation of new functional groups and structures .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Iodomethyl)-3-methyloxetane include:
2-(Iodomethyl)azetidine: Another iodomethyl-substituted cyclic ether with a different ring size.
3-Iodopyrrolidine: A five-membered ring compound with an iodomethyl group.
Iodomethyl pivalate: An ester with an iodomethyl group, used as a pharmaceutical intermediate.
Uniqueness
The uniqueness of this compound lies in its four-membered oxetane ring, which imparts distinct reactivity and stability compared to other cyclic ethers. The presence of both iodomethyl and methyl groups further enhances its versatility in synthetic applications .
Properties
Molecular Formula |
C5H9IO |
|---|---|
Molecular Weight |
212.03 g/mol |
IUPAC Name |
2-(iodomethyl)-3-methyloxetane |
InChI |
InChI=1S/C5H9IO/c1-4-3-7-5(4)2-6/h4-5H,2-3H2,1H3 |
InChI Key |
DWNAISJWBGUUED-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC1CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871959.png)
![2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13871964.png)

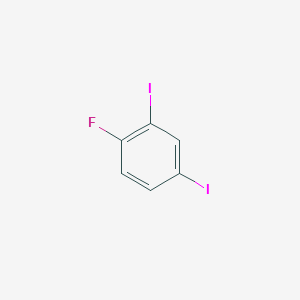
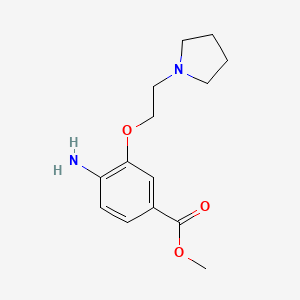
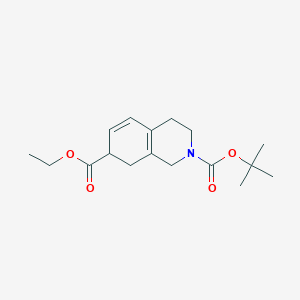

![4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide](/img/structure/B13871989.png)
![5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine](/img/structure/B13871995.png)
![[2-Methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid](/img/structure/B13872001.png)
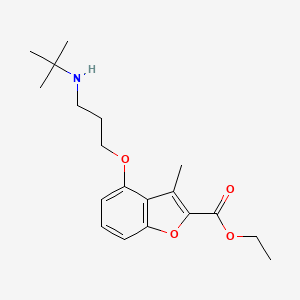
![5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid](/img/structure/B13872006.png)

